4-AMINO-3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Description
4-AMINO-3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an oxadiazole ring, and an amino group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
4-amino-N-[2-(1H-imidazol-5-yl)ethyl]-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O3/c9-7-6(14(16)17-13-7)8(15)11-2-1-5-3-10-4-12-5/h3-4H,1-2H2,(H2,9,13)(H,10,12)(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRNIMNAEDELEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)C2=[N+](ON=C2N)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.
Coupling of the Imidazole and Oxadiazole Rings: The imidazole and oxadiazole rings are coupled through a carbamoylation reaction, where the ethyl group on the imidazole is reacted with a carbamoyl chloride derivative.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with controlled conditions.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and imidazole groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield alkylated or acylated derivatives.
Scientific Research Applications
4-AMINO-3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-AMINO-3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The oxadiazole ring may also contribute to the compound’s overall biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as histidine and histamine, which also contain the imidazole ring.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone, which contain the oxadiazole ring.
Uniqueness
4-AMINO-3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to the combination of the imidazole and oxadiazole rings, along with the presence of the amino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
